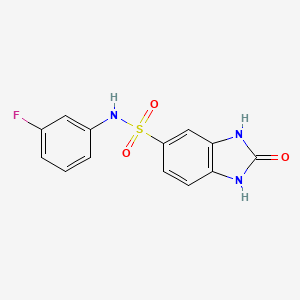

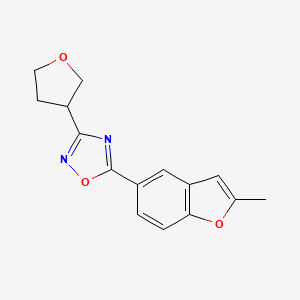

N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves starting from saccharin as a precursor. For instance, the preparation of 2-(o-sulfamoylphenyl)benzimidazole involves coordinating ligand to divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to yield complexes with varying geometries around the metal centers. These processes are characterized by elemental analysis, conductivity measurements, magnetic susceptibility, FT-IR, and NMR spectroscopy, with molecular structures determined by X-ray diffraction analysis (Ashraf et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, often reveals complex interactions and coordination patterns, especially when forming metal complexes. The X-ray crystallographic analyses of these compounds indicate that benzimidazole acts as a bidentate chelating ligand through specific nitrogen atoms, leading to structures with tetrahedral, square planar, or octahedral geometries around metal centers, depending on the metal and the ligands involved (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including coordination to metals, regioselective transannulation, and reactions with sulfonyl chlorides or chloroformates to produce sulfonamides and carbamates. These reactions are influenced by the nature of substituents on the benzimidazole ring and the conditions under which the reactions are carried out. The antimicrobial activity of these compounds is a notable chemical property, with some derivatives showing potent activity against bacterial strains (Janakiramudu et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are significantly influenced by their molecular structure. These compounds typically exhibit strong UV absorption due to the presence of conjugated systems, making them useful in photophysical studies and potential applications in photodynamic therapy. The solubility and stability of these compounds in various solvents can be tailored by substituting different functional groups on the benzimidazole ring, which also affects their melting points and crystallinity (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound and related benzimidazole sulfonamides encompass a broad spectrum of biological activities, including antimicrobial, anticancer, and potential antitubercular activities. These activities are attributed to the ability of these compounds to interact with biological targets through hydrogen bonding, π-π stacking, and metal coordination, which can be explored through molecular docking studies to predict the affinity and orientation of these compounds at active sites of enzymes or receptors (Zhang et al., 2017).

属性

IUPAC Name |

N-(3-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3S/c14-8-2-1-3-9(6-8)17-21(19,20)10-4-5-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGLFOCPUREIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methylpiperidin-3-yl)methyl]-6-oxo-N-(2-phenylethyl)-1,6-dihydropyridine-2-carboxamide](/img/structure/B5651500.png)

![3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5651507.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5651527.png)

![N-[(5-chloro-2-thienyl)sulfonyl]benzamide](/img/structure/B5651534.png)

![N-(2,3-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5651538.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5651576.png)

![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5651588.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5651593.png)